molecular formula C10H12O2 B2855849 (2R)-2-methyl-3-phenylpropanoic acid CAS No. 14367-67-0

(2R)-2-methyl-3-phenylpropanoic acid

Cat. No.: B2855849
CAS No.: 14367-67-0
M. Wt: 164.204
InChI Key: MCIIDRLDHRQKPH-MRVPVSSYSA-N
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Description

(2R)-2-methyl-3-phenylpropanoic acid is a chiral compound with the molecular formula C10H12O2. It is an important intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by its phenyl group attached to a propanoic acid backbone, with a methyl group at the second carbon position, making it a valuable building block in stereoselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methyl-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methyl-3-phenylpropanoic acid derivatives using chiral catalysts. For example, the reduction of 2-methyl-3-phenylpropanal with a chiral catalyst can yield the desired this compound with high enantioselectivity .

Another method involves the microbial biotransformation of prochiral or racemic substrates. For instance, the oxidation of racemic 2-methyl-3-phenyl-1-propanol using acetic acid bacteria can produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale biocatalytic processes. These processes utilize microbial strains or enzymes to achieve high yields and enantioselectivity. The use of biocatalysts is preferred due to their environmentally friendly nature and the ability to produce optically pure compounds .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or aldehydes.

    Substitution: Produces substituted aromatic compounds, such as nitro or halogenated derivatives.

Scientific Research Applications

(2R)-2-methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. Its chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-methyl-3-phenylpropanoic acid: The enantiomer of (2R)-2-methyl-3-phenylpropanoic acid, differing in the spatial arrangement of the methyl group.

    2-methyl-3-phenylpropanoic acid: The racemic mixture containing both (2R) and (2S) enantiomers.

    2-methyl-3-phenylpropanal: An aldehyde derivative of the compound.

Uniqueness

This compound is unique due to its high enantioselectivity and its ability to serve as a chiral building block in organic synthesis. Its specific stereochemistry allows for selective interactions in biological systems, making it valuable in the development of pharmaceuticals and fine chemicals .

Properties

IUPAC Name

(2R)-2-methyl-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIIDRLDHRQKPH-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14367-67-0
Record name (2R)-2-methyl-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of α-methyl cinnamic acid (10.0 g., 61.7 mmol.) in dry methanol (250 ml.) was treated with 10% palladium on carbon and hydrogenated (balloon used) at room temperature for 16 hours. The reaction mixture was diluted with methanol (250 ml.), filtered through a Celite pad in a millipore unit, washing the pad well with methanol (2×100 ml.). The clear filtrate was evaporated to dryness to give 10.225 g. of title product as a thick syrup.
Quantity
10 g
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250 mL
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250 mL
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Synthesis routes and methods II

Procedure details

4.73 mg (0.0126 mmol) of [Rh(NBD)2]BF4 and 12.2 mg (0.0131 mmol) of B1c are placed in a flask provided with a magnetic stirrer and blanketed with argon by repeatedly evacuating the flask and flushing it with argon. 5 ml of degassed methanol are then added and the mixture is stirred for 15 minutes. 0.405 g (2.497 mmol) of 2-methylcinnamic acid and 5 ml of degassed methanol are subsequently introduced into a 10 ml Schlenk flask filled with an argon atmosphere. Stirring is continued until a homogeneous solution is formed. The solution is injected by means of a steel capillary into a 50 ml steel autoclave filled with argon. Finally, 5 bar of hydrogen are introduced in three flushing cycles (argon 20 bar/hydrogen 20 bar). The hydrogenation is started by switching on the stirrer and is carried out at 25° C. The course of the reaction is followed via the hydrogen consumption (pressure decrease in the hydrogen reservoir). After a reaction time of 20 hours, the conversion is found to be complete. The enantiomeric purity of 2-methyl-3-phenylpropionic acid is 81.7% of (R).
[Compound]
Name
[Rh(NBD)2]BF4
Quantity
4.73 mg
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reactant
Reaction Step One
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0.405 g
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reactant
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5 mL
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reactant
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steel
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0 (± 1) mol
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reactant
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steel
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50 mL
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reactant
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0 (± 1) mol
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